2(5H)-Furanone, 4,5-bis(ethylthio)-
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Overview
Description
2(5H)-Furanone, 4,5-bis(ethylthio)- is a heterocyclic organic compound that features a furanone ring substituted with two ethylthio groups at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4,5-bis(ethylthio)- typically involves the reaction of a furanone precursor with ethylthiol in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride to deprotonate the furanone, followed by the addition of ethylthiol to form the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of 2(5H)-Furanone, 4,5-bis(ethylthio)- may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts such as palladium or nickel can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 4,5-bis(ethylthio)- can undergo various chemical reactions, including:
Oxidation: The ethylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The furanone ring can be reduced to a dihydrofuranone using reducing agents like lithium aluminum hydride.
Substitution: The ethylthio groups can be substituted with other nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols, in the presence of a base or acid catalyst
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrofuranone
Substitution: Various substituted furanones depending on the nucleophile used
Scientific Research Applications
2(5H)-Furanone, 4,5-bis(ethylthio)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2(5H)-Furanone, 4,5-bis(ethylthio)- exerts its effects is primarily through its interaction with biological molecules. The ethylthio groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the furanone ring can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Bis(methylthio)-1,3-dithiol-2-one
- 4,5-Diarylimidazole-2-thiones
- 4,5-Bis(methylthio)-1,3-dithiol-2-thione
Uniqueness
2(5H)-Furanone, 4,5-bis(ethylthio)- is unique due to its furanone ring structure combined with ethylthio substitutions, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
62705-05-9 |
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Molecular Formula |
C8H12O2S2 |
Molecular Weight |
204.3 g/mol |
IUPAC Name |
2,3-bis(ethylsulfanyl)-2H-furan-5-one |
InChI |
InChI=1S/C8H12O2S2/c1-3-11-6-5-7(9)10-8(6)12-4-2/h5,8H,3-4H2,1-2H3 |
InChI Key |
UBIPSNYKANQTNF-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1C(=CC(=O)O1)SCC |
Origin of Product |
United States |
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